molecular formula C12H11Cl2NO3 B253623 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

货号 B253623
分子量: 288.12 g/mol
InChI 键: YRDPULMRHBLXKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as DCPIB, is a small molecule inhibitor of the volume-regulated anion channel (VRAC). This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and stroke.

作用机制

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one acts as an inhibitor of the VRAC, which is a chloride channel that regulates cell volume. VRAC is involved in various physiological processes, including cell proliferation, migration, and apoptosis. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one blocks the function of VRAC, leading to cell volume dysregulation and ultimately cell death. This mechanism of action is believed to be responsible for the anti-cancer, cystic fibrosis, and neuroprotective effects of 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Biochemical and Physiological Effects:
4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one inhibits cell proliferation and migration by inducing cell cycle arrest and apoptosis. In cystic fibrosis models, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one improves CFTR function and airway surface liquid volume. In stroke models, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one reduces brain damage and improves neurological function. These effects are believed to be due to the inhibition of VRAC by 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.

实验室实验的优点和局限性

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. Additionally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have low toxicity in animal models, making it a safe option for in vivo experiments.
However, there are also limitations to using 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have off-target effects on other ion channels, which can complicate data interpretation.

未来方向

There are several future directions for research on 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of research is the development of more potent and selective VRAC inhibitors. This could lead to the development of more effective therapies for cancer, cystic fibrosis, and stroke.
Another area of research is the investigation of the off-target effects of 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. Understanding these effects could help researchers interpret data more accurately and develop more specific inhibitors.
Finally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be studied in combination with other therapies to enhance their effectiveness. For example, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be combined with chemotherapy or radiation therapy to sensitize cancer cells to these treatments.
Conclusion:
4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a small molecule inhibitor of the VRAC that has potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and stroke. Its mechanism of action involves the inhibition of VRAC, which leads to cell volume dysregulation and ultimately cell death. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied and has a well-established mechanism of action, making it a promising option for future research.

合成方法

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized through a multi-step process that involves the reaction of 2-chloroacetyl chloride with indole-2-carboxylic acid, followed by cyclization with ethylene glycol and chlorination with thionyl chloride. The final product is purified through column chromatography. This synthesis method has been optimized to produce high yields of 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one with high purity.

科学研究应用

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the proliferation and migration of cancer cells, including breast cancer, glioma, and prostate cancer cells. Additionally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Another area of research is cystic fibrosis. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR), which is defective in cystic fibrosis patients. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been found to improve airway surface liquid volume and mucociliary clearance in cystic fibrosis models, suggesting that it may be a potential therapeutic option for cystic fibrosis patients.
4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been studied for its potential neuroprotective effects in stroke. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to reduce brain damage and improve neurological function in animal models of stroke. This suggests that 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one may be a potential therapeutic option for stroke patients.

属性

产品名称

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

分子式

C12H11Cl2NO3

分子量

288.12 g/mol

IUPAC 名称

4//',7//'-dichloro-1//'-ethylspiro[1,3-dioxolane-2,3//'-indole]-2//'-one

InChI

InChI=1S/C12H11Cl2NO3/c1-2-15-10-8(14)4-3-7(13)9(10)12(11(15)16)17-5-6-18-12/h3-4H,2,5-6H2,1H3

InChI 键

YRDPULMRHBLXKG-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl

规范 SMILES

CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。